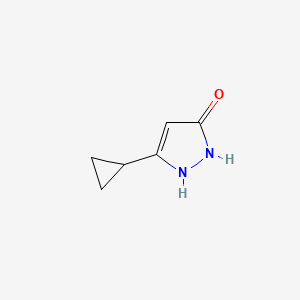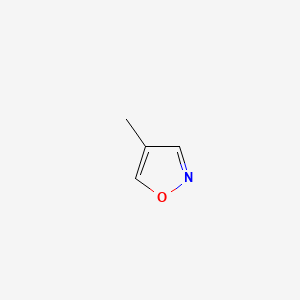
2-Ethylhexyl alpha-cyano-3,4-methylenedioxycinnamate
Overview
Description
2-Ethylhexyl alpha-cyano-3,4-methylenedioxycinnamate is an organic compound known for its applications in various fields, particularly in the formulation of sunscreens and other personal care products. This compound is valued for its ability to absorb ultraviolet (UV) radiation, thereby protecting the skin from harmful UV rays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl alpha-cyano-3,4-methylenedioxycinnamate typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-ethylhexanol with alpha-cyano-3,4-methylenedioxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the corresponding cinnamate ester.
Purification: The crude product is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl alpha-cyano-3,4-methylenedioxycinnamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its UV absorption properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, potentially modifying its chemical and physical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-Ethylhexyl alpha-cyano-3,4-methylenedioxycinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of UV absorption and photostability.
Biology: Researchers study its effects on skin cells and its potential protective properties against UV-induced damage.
Medicine: The compound is investigated for its potential use in photoprotection and as an active ingredient in dermatological formulations.
Industry: It is widely used in the formulation of sunscreens, lotions, and other personal care products due to its effective UV absorption properties.
Mechanism of Action
The primary mechanism by which 2-Ethylhexyl alpha-cyano-3,4-methylenedioxycinnamate exerts its effects is through the absorption of UV radiation. The compound absorbs UV rays, particularly in the UVB range, and dissipates the energy as heat, thereby preventing the radiation from penetrating the skin and causing damage. The molecular targets include the chromophores in the compound that interact with UV light, leading to the absorption and subsequent dissipation of energy.
Comparison with Similar Compounds
Similar Compounds
Octyl methoxycinnamate: Another common UV filter used in sunscreens.
Homosalate: A UVB absorber used in various sun protection products.
Avobenzone: Known for its ability to absorb UVA radiation.
Uniqueness
2-Ethylhexyl alpha-cyano-3,4-methylenedioxycinnamate is unique due to its specific absorption spectrum and photostability. Compared to other UV filters, it offers a broader range of UV protection and maintains its stability under prolonged exposure to sunlight, making it a preferred choice in many sunscreen formulations.
Properties
IUPAC Name |
2-ethylhexyl (E)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-3-5-6-14(4-2)12-22-19(21)16(11-20)9-15-7-8-17-18(10-15)24-13-23-17/h7-10,14H,3-6,12-13H2,1-2H3/b16-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQKLZHCUGJSJS-CXUHLZMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)COC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545740 | |
| Record name | 2-Ethylhexyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63524-66-3 | |
| Record name | 2-Ethylhexyl (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















